C-DIM12
Overview
Description
Mechanism of Action
Target of Action:
C-DIM12 primarily targets the nuclear receptor subfamily 4 group A member 2 (NR4A2), also known as Nurr1 . NR4A2 is a transcription factor with distinctive physiological features, widely expressed in the central nervous system. It plays a crucial role in dopaminergic (DA) neuronal differentiation, survival, and maintenance. Notably, NR4A2 regulates genes essential for dopaminergic signaling. Its expression is diminished in both aged and Parkinson’s disease (PD) post-mortem brains, as well as in PD patients. In microglia and astrocytes, NR4A2 inhibits the expression of proinflammatory mediators, thus protecting against inflammation-mediated DA neuronal death .
Mode of Action:
This compound interacts with NR4A2, modulating its activity. In an MPTP-lesioned rat model of PD, this compound demonstrated a higher affinity for NR4A2 and exhibited potent neuroprotective and anti-inflammatory effects. It improved the expression of NR4A2-regulated proteins, including tyrosine hydroxylase (TH) and dopamine transporter (DAT) .
Action Environment:
Environmental factors, such as oxidative stress, inflammation, and cellular context, can influence this compound’s efficacy and stability. Understanding these environmental interactions is crucial for therapeutic development.
Biochemical Analysis
Biochemical Properties
C-DIM12 selectively activates Nurr1, not activating Nur77, neuron-derived orphan receptor 1 (Nor1), or the retinoid X receptor (RXR) in parallel luciferase assays . It interacts with these proteins to regulate their activity, thereby influencing various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to inhibit the proliferation of certain cancer cells in a dose-dependent manner . For instance, it inhibits the growth of bladder cancer cells and induces apoptosis in a Nurr1-dependent manner . In addition, this compound has neuroprotective properties, preventing dopaminergic cell loss and reducing the expression of NF-κB in the substantia nigra pars compacta in a mouse model of Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Nurr1 protein, which is a key regulator of dopaminergic neuronal differentiation, survival, and maintenance . By activating Nurr1, this compound can influence gene expression, enzyme activation or inhibition, and changes in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to selectively alter the secretion of the inflammatory chemokine MCP-1 following exposure to distinct inflammatory ligands in a concentration-dependent manner . Furthermore, it can significantly attenuate the increased NF-κB transcriptional activity observed following exposure to several inflammatory ligands .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a mouse model of Parkinson’s disease, this compound showed the most potent neuroprotective and anti-inflammatory effects among different C-DIM analogs . Specific dosage effects, such as threshold effects or toxic effects at high doses, have not been reported in the literature.
Metabolic Pathways
Given its role in activating Nurr1, it is likely that this compound influences pathways related to dopaminergic neuronal differentiation and survival .
Transport and Distribution
Given its role in activating Nurr1, it is likely that this compound is transported to the cell nucleus where Nurr1 is located .
Subcellular Localization
This compound likely localizes to the cell nucleus, given its role in activating the nuclear receptor Nurr1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-DIM12 involves the reaction of 4-chlorobenzaldehyde with indole in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the intermediate compounds and their subsequent reaction under controlled conditions to yield high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
C-DIM12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced indole compounds .
Scientific Research Applications
C-DIM12 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of indole derivatives in various chemical reactions.
Biology: Investigated for its role in modulating biological pathways, particularly those involving nuclear receptors.
Medicine: Explored for its potential therapeutic effects in cancer treatment and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
C-DIM5: Another analog of C-DIM12, which has a greater affinity for NR4A1.
C-DIM8: Similar to this compound but with different effects on NR4A1.
Uniqueness of this compound
This compound is unique due to its high affinity for NR4A2 and its potent neuroprotective and anti-inflammatory effects. Among the different C-DIM analogs, this compound has shown the most significant potential in neuroprotection and cancer treatment .
Properties
IUPAC Name |
3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLRXTDMXOFBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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